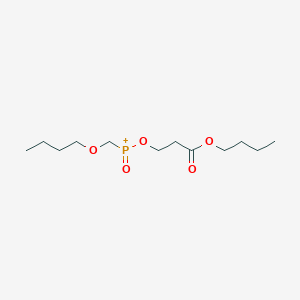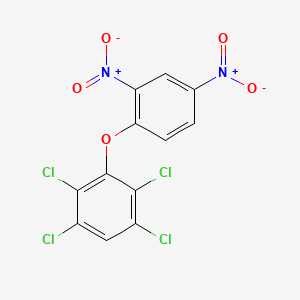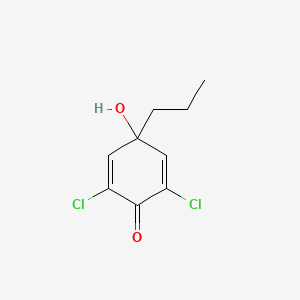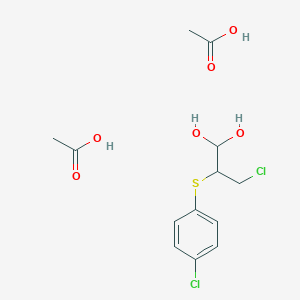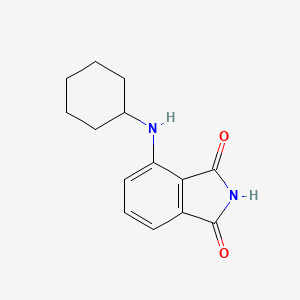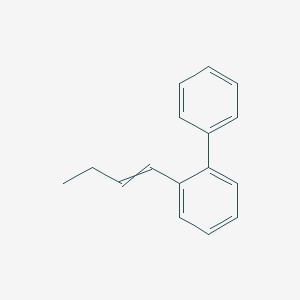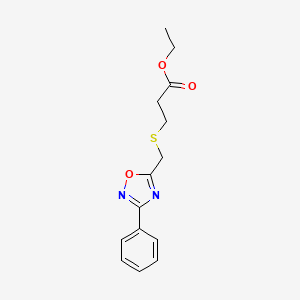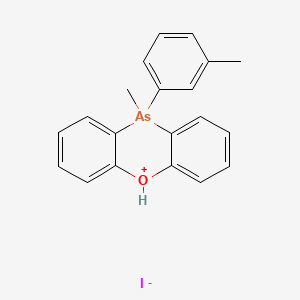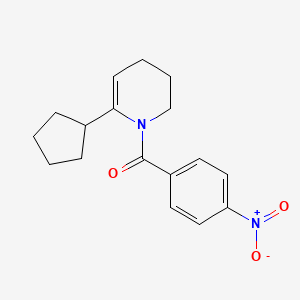![molecular formula C11H8BrNO3S B14591818 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran CAS No. 61266-75-9](/img/structure/B14591818.png)
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is an organic compound that features a furan ring substituted with a nitro group and a bromophenyl sulfanyl methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran typically involves a multi-step process. One common synthetic route starts with the nitration of furan to introduce the nitro group. This is followed by the bromination of phenyl sulfide to obtain 4-bromophenyl sulfide. The final step involves the coupling of the bromophenyl sulfide with the nitrofuran under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Coupling: Formation of biaryl or other complex structures.
Applications De Recherche Scientifique
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Studies: It can be used as a probe to study biological pathways involving sulfanyl and nitro groups.
Mécanisme D'action
The mechanism of action of 2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromophenyl sulfanyl group can interact with various biological molecules. These interactions can affect cellular pathways and lead to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(4-Bromophenyl)sulfanyl]methyl}oxirane: Similar in structure but with an oxirane ring instead of a furan ring.
4-Bromophenyl sulfide derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran is unique due to the combination of a nitrofuran moiety with a bromophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
61266-75-9 |
|---|---|
Formule moléculaire |
C11H8BrNO3S |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)sulfanylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C11H8BrNO3S/c12-8-1-4-10(5-2-8)17-7-9-3-6-11(16-9)13(14)15/h1-6H,7H2 |
Clé InChI |
NIOWUCRJUOUTDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1SCC2=CC=C(O2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



